

Introduction: The Strategic Importance of 5-Bromo-2-hydrazinopyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-hydrazinopyrimidine**

Cat. No.: **B1271978**

[Get Quote](#)

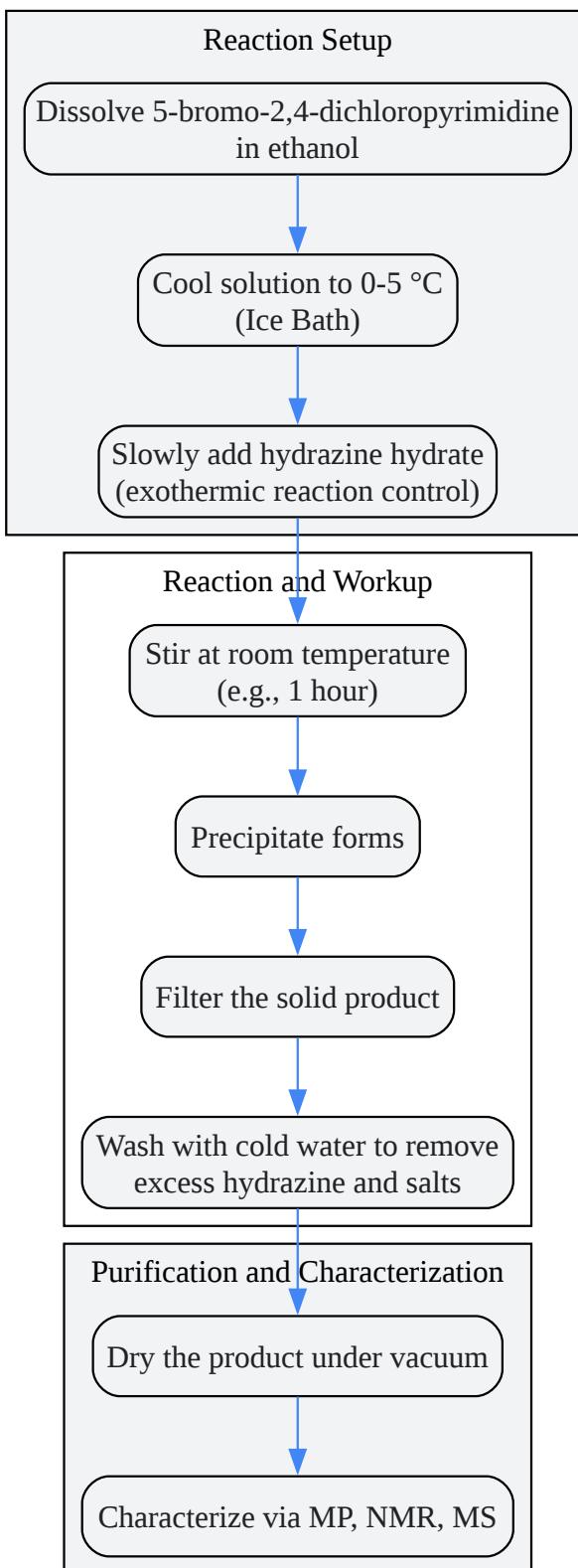
5-Bromo-2-hydrazinopyrimidine is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a reactive hydrazine group and a bromine-substituted pyrimidine core. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.^{[1][2]} These scaffolds are prominent in drug discovery, exhibiting a broad spectrum of biological activities, including potent protein kinase inhibition for targeted cancer therapy.^{[1][3]} This guide provides a comprehensive overview of the synthesis, spectral characteristics, and core reactivity of **5-Bromo-2-hydrazinopyrimidine**, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectral Data

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of **5-Bromo-2-hydrazinopyrimidine** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	823-89-2	[4] [5]
Molecular Formula	C ₄ H ₅ BrN ₄	[4] [5]
Molecular Weight	189.01 g/mol	[4] [5]
Appearance	Solid, typically a white to light yellow crystalline powder	[6]
Melting Point	205-207 °C (decomposes)	[7]
Solubility	Soluble in polar organic solvents like DMF and alcohols; limited solubility in water.	[6]
Storage	Store in a cool, dry, well-ventilated place under an inert atmosphere; -20°C is recommended for long-term stability.	[6]


Table 2: Spectral Characterization Data

Technique	Observed Features
¹ H NMR	Expected signals include two distinct singlets for the pyrimidine ring protons (H-4 and H-6), and broad signals for the hydrazine moiety protons (-NH and -NH ₂), which are exchangeable with D ₂ O.
¹³ C NMR	Expected signals for the four distinct carbon atoms of the pyrimidine ring, with the C-Br and C-N carbons showing characteristic chemical shifts.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the hydrazine group (typically in the 3200-3400 cm ⁻¹ region), along with C=N and C=C stretching vibrations from the pyrimidine ring.
Mass Spectrometry	A molecular ion peak [M] ⁺ and [M+2] ⁺ with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. The exact mass would be approximately 187.97 and 189.97 m/z.

Synthesis and Purification

The most common and reliable synthesis of **5-Bromo-2-hydrazinopyrimidine** involves the nucleophilic substitution of a suitable dihalopyrimidine with hydrazine. The reaction leverages the higher reactivity of the chlorine atom at the C2 position compared to other positions on the pyrimidine ring.

Workflow for Synthesis of **5-Bromo-2-hydrazinopyrimidine**

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **5-Bromo-2-hydrazinopyrimidine**.

Detailed Experimental Protocol: Synthesis

Causality: This protocol utilizes 5-bromo-2,4-dichloropyrimidine. The C4-chloro substituent is more susceptible to nucleophilic attack than the C2-chloro group. By carefully controlling the stoichiometry and temperature, hydrazine hydrate can selectively displace the chlorine at the C4 position, which upon tautomerization and further reaction yields the desired 2-hydrazino product. However, a more direct route from 5-bromo-2-chloropyrimidine is also common.[8]

- Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol.
- Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C. This is critical to control the exothermic reaction upon addition of the nucleophile.[8]
- Nucleophile Addition: Add hydrazine hydrate (1.2 to 2.0 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.[8]
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Isolation: The product typically precipitates out of the solution as a solid. Collect the solid by vacuum filtration.
- Purification: Wash the filtered solid sequentially with chilled water and a small amount of cold ethanol to remove any unreacted starting materials and hydrazine salts.
- Drying: Dry the purified white to off-white solid under vacuum to yield **5-Bromo-2-hydrazinopyrimidine**.

Core Reactivity: Synthesis of Pyrazolo[1,5-a]pyrimidines

The most significant application of **5-Bromo-2-hydrazinopyrimidine** is its role as a precursor to pyrazolo[1,5-a]pyrimidines. This transformation is a classic example of a cyclocondensation reaction with 1,3-dicarbonyl compounds.[9]

Reaction Mechanism

The reaction proceeds via a well-established pathway where the hydrazine acts as a binucleophile.

- Initial Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.
- Intramolecular Cyclization: The second nitrogen atom of the hydrazine (the -NH- group adjacent to the pyrimidine ring) then attacks the remaining carbonyl group in an intramolecular fashion.
- Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Causality: This protocol employs an acid catalyst (acetic acid) to facilitate the dehydration steps, which are crucial for both the initial hydrazone formation and the final aromatization of the ring system. The choice of a high-boiling solvent like ethanol allows the reaction to be conducted at reflux, ensuring sufficient energy to overcome the activation barriers for cyclization and dehydration.

- Reagents & Setup: In a round-bottom flask, suspend **5-Bromo-2-hydrazinopyrimidine** (1.0 eq) in ethanol.
- Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) to the suspension.
- Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should become a clear solution before the product begins to precipitate.

- Cooling & Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
- Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- Drying: Dry the product to obtain the desired 2,7-dimethyl-5-bromopyrazolo[1,5-a]pyrimidine.

Safety and Handling

5-Bromo-2-hydrazinopyrimidine requires careful handling due to its potential toxicity.

- Hazard Statements: GHS classifications indicate that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
- Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended to prevent degradation.

Conclusion

5-Bromo-2-hydrazinopyrimidine is a versatile and highly valuable reagent for the construction of complex nitrogen-containing heterocycles. Its straightforward synthesis and predictable reactivity, particularly in cyclocondensation reactions with 1,3-dicarbonyls, make it an indispensable tool for medicinal chemists and organic scientists. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel bioactive molecules and advanced materials.

References

- Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem.

- CymitQuimica. (n.d.). **5-Bromo-2-hydrazinopyrimidine**.
- Chem-Impex. (n.d.). 5-Bromo-2-hydrazinopyridine.
- Sigma-Aldrich. (n.d.). **5-Bromo-2-hydrazinopyrimidine**.
- Angene. (n.d.). **5-Bromo-2-hydrazinopyrimidine**.
- ChemicalBook. (n.d.). **5-BROMO-2-HYDRAZINOPYRIMIDINE**.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydrazinopyridine 97.
- JSS College of Arts, Commerce and Science. (2018). Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Elguero, J., Goya, P., & Páez, J. A. (2006). The reaction between hydrazines and β -dicarbonyl compounds: Proposal for a mechanism. *Journal of Molecular Structure: THEOCHEM*, 773(1-3), 17-25.
- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine.
- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives.
- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-hydrazinopyrimidine | CymitQuimica [cymitquimica.com]
- 5. Angene - 5-Bromo-2-hydrazinopyrimidine | 823-89-2 | MFCD03452780 | AG004WZM [japan.angenechemical.com]
- 6. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 7. 5-BROMO-2-HYDRAZINOPYRIMIDINE | 823-89-2 [chemicalbook.com]
- 8. jsscacs.edu.in [jsscacs.edu.in]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 5-Bromo-2-hydrazinopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271978#chemical-properties-of-5-bromo-2-hydrazinopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com